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molecular formula C12H16BrFO2 B8522408 2,2-Dimethyl-3-(3-bromo-4-fluorobenzyloxy)propan-1-ol

2,2-Dimethyl-3-(3-bromo-4-fluorobenzyloxy)propan-1-ol

Cat. No. B8522408
M. Wt: 291.16 g/mol
InChI Key: MXBDKUCIFHVCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792563

Procedure details

This compound was prepared from 3-bromo-4-fluorobenzyl bromide and 2,2-dimethylpropan-1,3-diol using the method of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH2:5]Br.[CH3:11][C:12]([CH3:17])([CH2:15][OH:16])[CH2:13][OH:14]>>[CH3:11][C:12]([CH3:17])([CH2:15][O:16][CH2:5][C:4]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([Br:1])[CH:3]=1)[CH2:13][OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CO)(COCC1=CC(=C(C=C1)F)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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